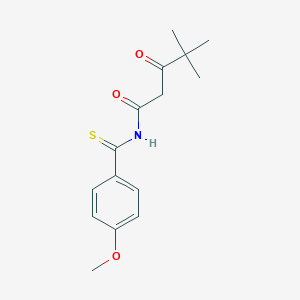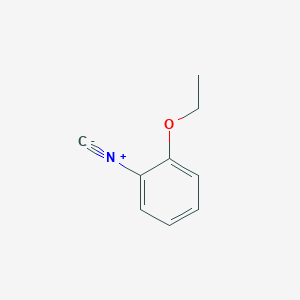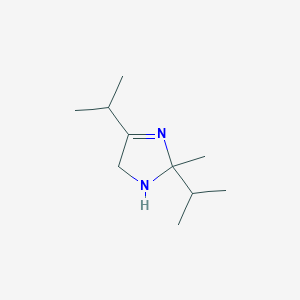
1,2-dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate)
Vue d'ensemble
Description
1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is a 1-phosphatidyl-1 D - myo -inositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) .
Synthesis Analysis
This compound is synthesized as a monosodium salt with a purity of ≥98.0% (TLC). The empirical formula is C35H68NaO8P and the molecular weight is 670.87 .Molecular Structure Analysis
The molecular structure of this compound includes two palmitoyl (hexadecanoyl) groups attached to the sn-1 and sn-2 positions of a glycerol backbone. This backbone is linked to a phosphate group, which is further linked to a myo-inositol-3’-phosphate .Chemical Reactions Analysis
The compound can exist in different forms depending on the pH. At pH 7.3, it exists as a 1-phosphatidyl-1 Dmyo -inositol 5-phosphate (3−) arising from deprotonation of the phosphate OH groups .Physical And Chemical Properties Analysis
This compound is a phospholipid and is typically stored at 2-8°C. It has a quality level of 100 and an assay of ≥98.0% (TLC) .Applications De Recherche Scientifique
Cell Membrane Studies
This compound is a phospholipid analog that is structurally similar to components of cell membranes. It can be used to study the dynamics of lipid layers, their structural properties, and interactions with proteins. Research into lipid monolayers can provide insights into cell membrane function and the role of specific lipids in health and disease .
Drug Delivery Systems
Due to its structural characteristics, this compound can be incorporated into liposomes or other lipid-based carriers for drug delivery. It can aid in the development of targeted delivery systems that can encapsulate therapeutic agents and release them at specific sites within the body .
Biomarker Discovery
As a human metabolite, this compound can be studied for its role in various metabolic pathways. It may serve as a biomarker for certain diseases or physiological states, helping in the diagnosis or monitoring of health conditions .
Biophysical Research
The compound’s ability to form monolayers makes it valuable for biophysical studies, such as investigating the hysteresis phenomenon in lipid monolayers. This research can lead to a better understanding of the mechanical properties of lipid layers and their behavior under stress .
Protein-Lipid Interactions
It can be used to study the specificity of protein-lipid interactions, which are crucial in many biological processes. Understanding these interactions can contribute to the development of new drugs and therapeutic strategies .
Surface Coatings
The compound can be utilized to create surface coatings with specific properties, such as hydrophobicity or charge. These coatings could have applications in medical devices, implants, or as part of biosensors .
Metabolic Pathway Analysis
Researchers can use this compound to trace and analyze metabolic pathways involving phospholipids. This can provide insights into the regulation of lipid metabolism and its implications for diseases like obesity and diabetes .
Molecular Modeling
The compound can be used in molecular modeling studies to predict the behavior of lipid molecules within membranes or in interaction with other molecules. This can assist in the design of molecules with desired properties for various applications .
Mécanisme D'action
Target of Action
The compound, also known as 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate), is a type of inositol phospholipid . These molecules are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival .
Mode of Action
The compound interacts with its targets by integrating into the cell membrane due to its phospholipid nature . It then participates in signal transduction processes, influencing the activity of various proteins and enzymes within the cell .
Biochemical Pathways
The compound is involved in the phosphatidylinositol signaling system . This system plays a crucial role in multiple cellular functions, including cell growth, differentiation, and survival. The compound’s action can affect these processes, leading to changes in cellular behavior .
Result of Action
The compound’s action leads to changes in cellular signaling, which can influence various aspects of cellular physiology. This includes processes such as cell growth, metabolism, proliferation, and survival .
Propriétés
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36+,37+,38-,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQTEWIRPXBTC-KFOWTEFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349241 | |
| Record name | L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
891.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
CAS RN |
165689-81-6 | |
| Record name | L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



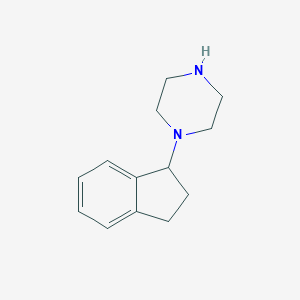
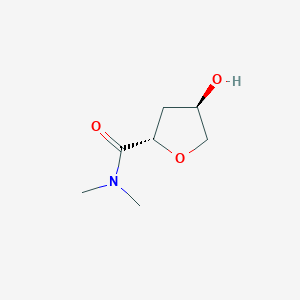
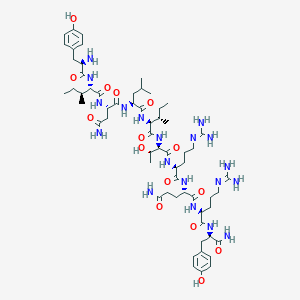
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)
